molecular formula C18H24F2N4O2S B10959652 1-(difluoromethyl)-3-methyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10959652
M. Wt: 398.5 g/mol
InChI Key: FSENFXPISIHGCA-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that features a pyrazole ring substituted with difluoromethyl, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluorocarbene reagents under basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    N-Benzylation: The final step involves the N-benzylation of the pyrazole ring using a benzyl halide and a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The sulfonamide group may also play a role in the compound’s activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

  • 1-(TRIFLUOROMETHYL)-3-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-(CHLOROMETHYL)-3-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE

Comparison: 1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which can enhance its lipophilicity and metabolic stability compared to similar compounds with different substituents. The difluoromethyl group also provides unique electronic properties that can influence the compound’s reactivity and binding interactions.

Properties

Molecular Formula

C18H24F2N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[[2-(4-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C18H24F2N4O2S/c1-13-7-9-23(10-8-13)16-6-4-3-5-15(16)11-21-27(25,26)17-12-24(18(19)20)22-14(17)2/h3-6,12-13,18,21H,7-11H2,1-2H3

InChI Key

FSENFXPISIHGCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2CNS(=O)(=O)C3=CN(N=C3C)C(F)F

Origin of Product

United States

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